N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-iodobenzamide
Description
Properties
IUPAC Name |
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-4-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16IN3O3S/c1-2-27(25,26)18-12-11-17(22-23-18)13-5-9-16(10-6-13)21-19(24)14-3-7-15(20)8-4-14/h3-12H,2H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOJNIDWZVHRRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16IN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-iodobenzamide typically involves multiple steps, starting with the preparation of the pyridazine core. One common method involves the reaction of hydrazine with a diketone to form the pyridazine ring . The ethylsulfonyl group is then introduced through a sulfonation reaction, followed by the iodination of the benzamide moiety. The final step involves coupling the pyridazine derivative with the iodinated benzamide under specific reaction conditions, such as the use of a palladium catalyst in a Suzuki coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-iodobenzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and a suitable solvent, like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfonyl group yields sulfone derivatives, while substitution of the iodine atom can produce a variety of substituted benzamides .
Scientific Research Applications
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-iodobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-iodobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of kinases or other enzymes involved in cell signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzamide/Sulfonamide Derivatives
The following table compares N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-iodobenzamide with two closely related analogs from and :
Key Observations:
Halogen Effects :
- The iodine substituent in the target compound increases molecular weight and polarizability compared to chlorine (ΔMW ≈ +91.4 g/mol) and fluorine (ΔMW ≈ +57.8 g/mol). Iodine’s larger atomic radius may enhance hydrophobic interactions in binding pockets but reduce solubility .
- Fluorine () improves metabolic stability and electronegativity, while chlorine () offers moderate steric effects and lipophilicity.
Functional Group Differences: The benzamide group (-CONH-) in the target and compound facilitates hydrogen bonding with target proteins.
Ethylsulfonyl Pyridazine Core :
Comparison with Pyridazine-Based Heterocycles ( and )
Compounds such as I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6473 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) from share the pyridazine core but differ in substituents:
- I-6230 uses a pyridazin-3-yl group without sulfonyl substitution, reducing electronic withdrawal effects compared to the target compound .
- Antimalarial imidazopyridazines () replace the benzamide with imidazole rings, demonstrating that nitrogen-rich heterocycles enhance binding to parasitic targets .
Biological Activity
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-iodobenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various applications, and relevant case studies.
Chemical Profile
- IUPAC Name : N-(4-(6-ethylsulfonyl)pyridazin-3-yl)phenyl)-4-iodobenzamide
- Molecular Formula : C19H16IN3O3S
- Molecular Weight : 493.32 g/mol
- Purity : Typically ≥95%
Research indicates that compounds similar to this compound exhibit various mechanisms of action. These include:
- Antifungal Activity : Preliminary studies suggest that this compound and its analogs have demonstrated antifungal properties, making them candidates for treating fungal infections.
- Inhibition of Enzymatic Activity : The compound may interact with specific enzymes, potentially inhibiting their activity, which could be beneficial in cancer therapy .
Biological Activity Overview
Case Studies
-
Antifungal Efficacy :
- A study evaluated the antifungal properties of related compounds, demonstrating significant activity against Candida species. The mechanism was attributed to the disruption of fungal cell wall synthesis.
- Cancer Cell Growth Inhibition :
Research Findings
Recent investigations into the biological activity of this compound have yielded promising results:
- In vitro Studies : Laboratory tests have shown that the compound effectively reduces cell viability in various cancer cell lines, indicating its potential as a chemotherapeutic agent.
- Structure-Activity Relationship (SAR) : Analysis of SAR has revealed that specific functional groups within the compound significantly influence its biological activity, particularly in enzyme inhibition and cytotoxicity .
Q & A
Q. What synthetic strategies are recommended for synthesizing N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-iodobenzamide?
The synthesis typically involves coupling a pyridazine core with iodobenzamide via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. Key steps include:
- Ethylsulfonyl introduction : Reacting 6-chloropyridazin-3-yl derivatives with ethanesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
- Iodobenzamide integration : Using palladium catalysts (e.g., Pd(PPh₃)₄) to couple 4-iodobenzoic acid derivatives with the pyridazine intermediate .
- Purification : Flash chromatography (CH₂Cl₂:MeOH gradients) and recrystallization from ethanol/water mixtures .
Q. Which analytical techniques are critical for characterizing this compound?
- Structural confirmation : ¹H/¹³C NMR to verify aromatic proton environments and sulfonyl/amide linkages .
- Mass spectrometry : HRMS (ESI) for molecular weight validation .
- Thermal analysis : DSC to assess melting points and polymorphic stability .
- Crystallography : Single-crystal X-ray diffraction (CCDC deposition) for absolute stereochemistry .
Q. What are the primary research applications of this compound?
- Kinase inhibition : The ethylsulfonyl group may target Syk or other tyrosine kinases, as seen in structurally related inhibitors .
- Radiopharmaceutical development : The iodine atom enables radioisotope labeling (e.g., ¹²⁵I) for imaging studies .
Advanced Research Questions
Q. How can researchers optimize reaction yields during ethylsulfonyl group installation?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance sulfonyl chloride reactivity .
- Catalyst screening : Transition-metal catalysts (e.g., CuI) improve coupling efficiency .
- Design of Experiments (DOE) : Systematic variation of temperature (60–100°C), base (K₂CO₃ vs. Et₃N), and stoichiometry to identify optimal conditions .
Q. How do structural modifications (e.g., iodobenzamide vs. trifluoromethyl groups) impact bioactivity?
- Lipophilicity : The iodobenzamide increases logP compared to trifluoromethyl analogs, potentially enhancing membrane permeability but reducing aqueous solubility .
- Steric effects : The bulky iodine atom may hinder binding to shallow enzyme pockets, requiring SAR studies to balance size and affinity .
Q. What methodologies resolve contradictions in bioactivity data across assays?
- Orthogonal assays : Compare enzymatic inhibition (IC₅₀) with cellular viability (MTT assays) to distinguish direct target effects from off-target toxicity .
- Dose-response curves : Use Hill slopes to identify cooperative binding artifacts .
- Proteome-wide profiling : Chemoproteomics (e.g., kinome scans) to validate selectivity .
Q. What in silico approaches predict binding modes to biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Glide to model interactions with Syk kinase’s ATP-binding pocket .
- Molecular dynamics (MD) : GROMACS simulations (100 ns) to assess sulfonyl group stability in hydrophobic regions .
Q. How can crystallization conditions be optimized for polymorph control?
- Solvent screening : Use high-throughput platforms to test ethanol, acetonitrile, and THF/water mixtures .
- Additive screening : Co-crystallization agents (e.g., polyethylene glycol) to stabilize specific polymorphs .
Methodological Tables
Q. Table 1: Key Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| logP (XlogP3-AA) | 3.8 (predicted) | |
| Hydrogen bond acceptors | 5 | |
| Topological polar surface area | 87.5 Ų | |
| Melting point | 150°C (decomposition observed) |
Q. Table 2: Recommended Bioassay Conditions
| Assay Type | Protocol Highlights | Reference |
|---|---|---|
| Kinase inhibition | Syk enzyme, ATP concentration 10 µM, IC₅₀ via fluorescence polarization | |
| Cellular uptake | Radiolabeled ¹²⁵I compound, 24-hour incubation in HeLa cells |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
